molecular formula C38H33NO5S B1443208 Fmoc-D-Cys(Mmt)-OH

Fmoc-D-Cys(Mmt)-OH

Cat. No.: B1443208
M. Wt: 615.7 g/mol
InChI Key: LOBUWFUSGOYXQX-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The historical development of this compound traces back to pioneering research conducted by Barlos and colleagues in the mid-1990s, who first synthesized and characterized the 4-methoxytrityl-protected cysteine derivative. This groundbreaking work, published in 1996, demonstrated that S-4-methoxytrityl cysteine could be synthesized and converted into the corresponding Fmoc-Cys(Mmt)-OH through reaction with Fmoc-OSu. The research team's investigation revealed that compared to the corresponding Fmoc-Cys(Trt)-OH, the S-Mmt function exhibited considerably greater acid lability, with quantitative S-Mmt removal occurring selectively in the presence of groups of the tert-butyl type and S-Trt by treatment with 0.5-1.0% trifluoroacetic acid.

The development was further validated through successful utilization in the solid-phase peptide synthesis of Tyr1-somatostatin on 2-chlorotrityl resin, where groups of the Trt-type were exclusively used for amino acid side-chain protection. This synthesis demonstrated that quantitative cleavage from the resin and complete deprotection could be performed by treatment with 3% trifluoroacetic acid in dichloromethane-triethylsilane for 30 minutes at room temperature, with no observed reduction of tryptophan under these conditions. The success of this methodology established the foundation for subsequent applications in complex peptide syntheses.

Building upon this initial work, Kellenberger and colleagues expanded the applications of methoxytrityl-protected cysteine derivatives in 1995, demonstrating their utility in regioselective disulfide bond formation strategies. Their research on a 35-residue insect peptide containing three disulfide bonds revealed that while simultaneous air oxidation of six cysteines yielded 13% overall yield, the use of orthogonal protecting groups including methoxytrityl, trityl, and acetamidomethyl provided alternative synthetic pathways, although with lower overall yields of approximately 2%.

Significance in Peptide Chemistry

The significance of this compound in peptide chemistry stems from its unique combination of protecting group properties that enable sophisticated synthetic strategies previously unattainable with conventional cysteine derivatives. The 4-methoxytrityl group represents one of the most versatile cysteine side-chain protecting groups in fluorenylmethyloxycarbonyl-based solid-phase synthesis, offering remarkable acid sensitivity that allows complete removal with 1% trifluoroacetic acid in dichloromethane-triethylsilane within thirty minutes. In comparison, only 4-5% of the trityl group is removed under these same conditions when using trityl-protected cysteine, highlighting the superior selectivity of the methoxytrityl system.

The compound's utility extends to advanced synthetic applications including iterative disulfide formation strategies. Research has demonstrated that when used in combination with Cys(StBu) in the same peptide chain, the methoxytrityl group can be selectively removed by reduction and converted to Cys(5-Npys) derivative through reaction with 2,2-dithiodi(5-nitro)pyridine. Treatment of the resin with 1% trifluoroacetic acid then liberates the thiol, which subsequently reacts with the activated Cys(5-Npys) to form the desired disulfide bond. This methodology has proven particularly valuable in the synthesis of complex peptides requiring precise control over disulfide connectivity.

Recent applications have highlighted the compound's importance in pharmaceutical peptide synthesis, particularly in the preparation of eptifibatide, a cyclic heptapeptide platelet glycoprotein IIb/IIIa inhibitor. Researchers have developed optimized scalable fully automated solid-phase microwave-assisted current good manufacturing practice-ready processes utilizing Fmoc-Cys(Mmt)-OH, demonstrating its suitability for large-scale pharmaceutical production. However, these studies also revealed limitations, particularly the observation that repeated washes with weakly acidic solutions to remove the methoxytrityl group can cleave part of the peptide from the resin, leading to variable and sometimes unacceptable loss of yield.

Nomenclature and Structural Designation

The nomenclature of this compound follows established conventions for protected amino acid derivatives, where each component of the name reflects specific structural and functional elements. The compound's systematic name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid, provides complete structural information according to International Union of Pure and Applied Chemistry nomenclature standards. The designation "Fmoc" refers to the 9-fluorenylmethyloxycarbonyl protecting group attached to the amino terminus, while "D-Cys" indicates the D-configuration of the cysteine residue, and "Mmt" denotes the 4-methoxytrityl protecting group on the sulfur atom.

The molecular structure of this compound can be represented by the molecular formula C38H33NO5S, with a molecular weight of 615.75 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1198791-73-9, providing a unique identifier for database searches and regulatory documentation. Additional synonyms include Fmoc-S-4-methoxytrityl-D-cysteine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)(diphenyl)methyl]-D-cysteine, which are commonly encountered in scientific literature and commercial catalogs.

Property Value Reference
Chemical Abstracts Service Number 1198791-73-9
Molecular Formula C38H33NO5S
Molecular Weight 615.75 g/mol
Melting Point Data Not specified
Optical Rotation [α]D = -17 ± 2° (c=2 in dimethylformamide)
Storage Temperature 15-25°C

The structural designation encompasses several key functional groups that contribute to the compound's unique properties in peptide synthesis applications. The fluorenylmethyloxycarbonyl group serves as a base-labile protecting group for the amino terminus, removable under standard piperidine treatment conditions used in solid-phase peptide synthesis. The 4-methoxytrityl group protecting the cysteine sulfur atom exhibits exceptional acid sensitivity, allowing selective deprotection with mild acidic conditions ranging from 0.5-1.0% trifluoroacetic acid. This orthogonal protection strategy enables sophisticated synthetic manipulations that would be impossible with conventional protecting group combinations.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUWFUSGOYXQX-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Cysteine Thiol with 4-Methoxytrityl Group

  • Reaction conditions:
    D-cysteine is dissolved in an aqueous or mixed solvent medium, often buffered to maintain pH to avoid racemization and side reactions.
    4-methoxytrityl chloride (Mmt-Cl) is added slowly with stirring at low temperature (0–5 °C) to control the reaction rate and selectivity.

  • Outcome:
    The thiol group is selectively protected to yield S-4-methoxytrityl-D-cysteine (Cys(Mmt)).

  • Purification:
    The product is isolated by extraction or crystallization methods, ensuring minimal racemization and high purity.

Fmoc Protection of the α-Amino Group

  • Reagents:
    Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) is the standard reagent for introducing the Fmoc group.

  • Procedure:
    The Cys(Mmt) is dissolved in a suitable organic solvent such as dioxane, DMF, or a mixture with aqueous base (e.g., sodium bicarbonate solution) to maintain the amino group in its free base form.
    Fmoc-OSu is added gradually, and the reaction is stirred at room temperature for several hours (typically 2–4 hours).

  • Work-up and purification:
    The reaction mixture is acidified to precipitate the this compound. The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel chromatography or HPLC) to achieve high purity.

Acid Lability and Selective Deprotection

  • The Mmt protecting group is significantly more acid labile than other cysteine protecting groups such as trityl (Trt).
  • Selective removal of the Mmt group can be achieved by treatment with dilute trifluoroacetic acid (TFA) solutions (0.5–1.0% TFA in dichloromethane), which removes the Mmt group without affecting tert-butyl type protecting groups or the Fmoc group.
  • This selective deprotection is critical in solid-phase peptide synthesis to allow stepwise cysteine thiol deprotection and subsequent disulfide bond formation or conjugation reactions.

Application in Solid-Phase Peptide Synthesis (SPPS)

  • This compound is commonly used in Fmoc/tBu SPPS protocols.
  • The Mmt group’s acid lability facilitates selective deprotection on resin, enabling the synthesis of peptides with complex disulfide patterns or post-synthetic modifications.
  • The Fmoc group is removed by standard bases such as piperidine or 4-methylpiperidine in DMF.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Thiol protection D-Cys + 4-methoxytrityl chloride (Mmt-Cl) 1–3 hours 0–5 °C 75–85 Controlled pH to minimize racemization
Fmoc protection Cys(Mmt) + Fmoc-OSu + base (NaHCO3) 2–4 hours RT 80–90 Purification by crystallization or HPLC
Mmt deprotection (SPPS) 0.5–1.0% TFA in DCM 5–10 min RT Quantitative Selective removal without side reactions

Research Findings and Observations

  • The acid lability of the Mmt group was demonstrated to be superior for selective cysteine protection compared to trityl and other thiol protecting groups, enabling mild cleavage conditions that preserve peptide integrity and minimize side reactions.
  • The This compound derivative has been successfully applied in the synthesis of complex peptides such as Tyr1-somatostatin on 2-chlorotrityl resin, showing efficient coupling and deprotection steps without tryptophan reduction or racemization.
  • Studies indicate that the use of Mmt protection reduces cysteine racemization and enhances solubility of protected peptides during synthesis.
  • The preparation method involving Fmoc-OSu coupling is well-established, providing high yields and purity, essential for industrial-scale peptide synthesis.

Chemical Reactions Analysis

Acid-Mediated Cleavage of the S-Mmt Group

The S-4-methoxytrityl (Mmt) group exhibits exceptional acid sensitivity, cleaving under mild trifluoroacetic acid (TFA) conditions. Quantitative removal occurs with 0.5–1.0% TFA in dichloromethane (DCM) at room temperature (RT) within 10–30 minutes . This contrasts with the more stable S-Trt group, which requires higher TFA concentrations (≥20%).

Key Advantages :

  • Selectivity : Stable in the presence of tert-butyl-type protecting groups (e.g., tBu, Boc) .

  • Compatibility : Effective with hyperacid-labile resins (e.g., 2-chlorotrityl) .

Cleavage Protocol :

StepReagentDurationOutcome
11% TFA in DCM/TES (97:3)10 minPartial Mmt removal
2Repeat 1–3 times10 minComplete Mmt cleavage

Thiol Reactivity Post-Deprotection

After Mmt removal, the liberated thiol participates in:

  • Disulfide bond formation : Oxidized using TFA/DMSO/anisole cocktails or air .

  • Conjugation : Reacts with haloacyl/haloalkyl PEG derivatives for site-specific modifications .

Regioselective Applications :

  • Paired with S-Dpm protection for dual disulfide bridges .

    • Step 1 : S-Mmt removed with 1% TFA, enabling first disulfide formation.

    • Step 2 : S-Dpm cleaved with 95% TFA, facilitating second disulfide post-resin cleavage .

Racemization and Side Reactions

This compound minimizes racemization compared to other S-protected cysteines:

Protecting GroupRacemization (%)ConditionsSource
Mmt0.74DIPCDI/Oxyma Pure coupling
Trt3.3Same as above
Dpm6.8Same as above

Critical Factors for Stability :

  • Base Selection : 4-Methylpiperidine/Oxyma reduces epimerization vs. piperidine .

  • Solvent : DMSO/EtOAc (1:9) prevents oxidative degradation observed in DMF .

Comparative Acid Lability

GroupCleavage ConditionsStability to 1% TFA
Mmt0.5–1% TFA/DCMCleaved
Trt20–50% TFA/DCMStable
Dpm95% TFAStable

Applications in SPPS :

  • Enables on-resin disulfide formation without disrupting tert-butyl protections .

  • Compatible with Fmoc deprotection using 20% piperidine/DMF .

Degradation Pathways and Mitigation

  • Oxidative Degradation :

    • Fmoc-Cys(Mmt)-OH degrades in DMF via thiyl radical formation, leading to cysteic acid derivatives .

    • Prevention : Use DMSO/EtOAc solvents or antioxidants (DTT/DITU) .

Practical Considerations

  • Storage : Stable at –20°C under inert gas .

  • Handling : Avoid prolonged exposure to bases (e.g., piperidine) to limit dehydroalanine formation .

This compound is indispensable for synthesizing cysteine-rich peptides requiring orthogonal deprotection. Its acid lability, low racemization propensity, and compatibility with modern SPPS resins underscore its utility in complex peptide architectures.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-D-Cys(Mmt)-OH is extensively utilized in SPPS, where it helps in the construction of peptides with defined sequences. The Mmt group protects the thiol functionality, which can otherwise participate in undesired side reactions such as disulfide bond formation during synthesis. This selective protection allows for efficient and accurate peptide assembly .

Deprotection and Cleavage : The Mmt group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid), allowing for the generation of free thiol groups that can form disulfide bonds in the final peptide product. This is crucial for synthesizing cyclic peptides or those requiring specific structural conformations .

Therapeutic Applications

Drug Development : Peptides synthesized with this compound have shown potential in drug development due to their ability to modulate biological activities. For instance, peptides containing cysteine derivatives exhibit antioxidant properties and can influence cellular signaling pathways, making them candidates for therapeutic interventions in various diseases .

Eptifibatide Synthesis : A notable application is in the synthesis of Eptifibatide, a peptide used as an antiplatelet agent. The compound was integral to developing a scalable, fully automated cGMP-ready process for its preparation, demonstrating its utility in pharmaceutical applications .

Biochemical Research

Protein Interaction Studies : this compound derivatives can interact with various proteins and enzymes, influencing their activity. This capability is particularly useful for studying redox-sensitive pathways or interactions with metal ions due to the thiol functionality of cysteine residues. Such interactions are valuable for understanding biochemical processes and developing targeted therapies .

Antioxidant Properties : Research indicates that peptides containing this compound can exhibit significant antioxidant activity. This property is essential for exploring therapeutic avenues related to oxidative stress-related diseases .

Comparative Analysis with Other Cysteine Derivatives

The following table summarizes key features and applications of this compound compared to other cysteine derivatives:

Compound NameProtective GroupsStabilityApplication Focus
This compound Fmoc, MmtAcid-labileSPPS, drug development
Fmoc-L-Cys(Mmt)-OH Fmoc, MmtAcid-labilePeptide synthesis
Fmoc-D-Cys(Thp)-OH Fmoc, ThpMore stableEnhanced stability under acidic conditions
Fmoc-D-Cys(Trt)-OH Fmoc, TrtLess acid-labileGeneral peptide synthesis

This comparison highlights the versatility of this compound in peptide synthesis while also showcasing its advantages over other derivatives.

Case Studies

Several studies have documented the successful application of this compound:

  • Synthesis of Somatostatin Analogues : In a study exploring somatostatin analogues, this compound was utilized effectively to incorporate cysteine into peptide sequences while maintaining high purity and yield .
  • Oxidation Studies : Research has shown that peptides synthesized with this compound can undergo oxidation to form disulfide bonds, which are critical for stabilizing peptide structures and enhancing biological activity .

Mechanism of Action

The mechanism of action of Fmoc-D-Cys(Mmt)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The thiol group of cysteine can form disulfide bonds, which are crucial for the structural stability of proteins.

Comparison with Similar Compounds

Fmoc-D-Cys(Mmt)-OH vs. Fmoc-D-Cys(Trt)-OH

Property This compound Fmoc-D-Cys(Trt)-OH
Acid Sensitivity Cleaved with 0.5–1% TFA Requires ≥3% TFA
Selectivity Compatible with t-Bu and Trt protections May require harsher conditions, risking side reactions
Cost Higher due to Mmt group synthesis Lower, widely available
Applications Ideal for peptides requiring sequential disulfide bonds (e.g., somatostatin analogs) Common in standard SPPS workflows

Key Findings :

  • Mmt’s superior acid lability allows precise control in multi-disulfide peptides, avoiding overexposure to TFA that could degrade Trt or t-Bu groups .
  • However, the high cost of this compound limits its use in large-scale synthesis, prompting alternatives like Trt with N-chlorosuccinimide (NCS) for oxidation .

This compound vs. Fmoc-D-Cys(Acm)-OH

Property This compound Fmoc-D-Cys(Acm)-OH
Deprotection Method Acid (0.5–1% TFA) Oxidative (e.g., iodine in DMF)
Stability Stable under basic Fmoc deprotection Vulnerable to premature oxidation
Disulfide Formation Enables stepwise oxidation in non-polar solvents Requires polar solvents (DMF) for post-Acm removal
Safety Moderate hazard (skin/eye irritant) Similar hazards but requires iodine handling

Key Findings :

  • Mmt permits disulfide bond formation in non-polar solvents (e.g., DCM) before Acm deprotection, streamlining multi-cysteine peptide synthesis .
  • Acm’s reliance on iodine oxidation introduces risks of overoxidation and compatibility issues with acid-sensitive residues .

This compound vs. Fmoc-D-Cys(DCP)-OH

Property This compound Fmoc-D-Cys(DCP)-OH
Protecting Group Mmt (acid-labile) DCP (2,6-dichlorophenyl)
Deprotection Mild TFA (0.5–1%) Requires strong acids or thiols
Synthetic Utility High for sequential disulfide bonds Limited due to harsh deprotection conditions
Yield >87% in optimized protocols ~87% after column purification

Key Findings :

  • DCP’s harsh deprotection conditions (e.g., TFA/2-mercaptoethanol) make it less versatile than Mmt in complex syntheses .

This compound vs. Fmoc-D-Cys(allyl)-OH

Property This compound Fmoc-D-Cys(allyl)-OH
Deprotection Acid (0.5–1% TFA) Pd-catalyzed allyl transfer
Orthogonality Compatible with t-Bu and Trt groups Orthogonal to acid/base-labile protections
Applications Ideal for acid-stable sequences Useful in chemoselective ligation strategies

Key Findings :

  • Allyl protection offers chemoselectivity but requires specialized catalysts (e.g., Pd), increasing complexity and cost .

Market and Industrial Perspective

  • Cost Analysis : this compound is priced higher (~$500/g) than Trt/Acm analogs due to complex synthesis .
  • Key Manufacturers : Watanabe Chemical Industries, Bachem, and Iris Biotech dominate production .

Biological Activity

Fmoc-D-Cys(Mmt)-OH is a derivative of cysteine that plays a significant role in peptide synthesis, particularly in the formation of disulfide bridges. The compound features a 4-methoxytrityl (Mmt) protecting group, which is known for its acid-labile characteristics, making it advantageous in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, highlighting its applications, synthesis methods, and relevant research findings.

Molecular Formula: C₁₃H₁₅N₃O₄S
Molecular Weight: 301.34 g/mol
CAS Number: 177582-21-7

The Mmt group can be selectively cleaved under mild acidic conditions, allowing for the controlled release of the thiol group necessary for forming disulfide bonds in peptides. This selectivity is crucial when synthesizing complex peptides that require precise structural integrity.

Applications in Peptide Synthesis

This compound is primarily utilized in SPPS due to its favorable properties:

  • Disulfide Bridge Formation: The thiol group released upon cleavage can react with various electrophiles to form disulfide bonds, which are essential for the stability and activity of many peptides and proteins.
  • Orthogonal Protection Strategies: The Mmt group allows for selective deprotection in the presence of other protecting groups such as t-butyl (tBu), facilitating the synthesis of peptides with multiple cysteine residues.

Synthesis and Stability

Research indicates that this compound exhibits greater acid stability compared to other cysteine derivatives like Fmoc-Cys(Trt)-OH. The Mmt group can be removed quantitatively using 0.5-1.0% TFA without affecting other sensitive groups in the peptide chain . This property is particularly beneficial when synthesizing peptides that contain sensitive residues such as tryptophan.

Case Studies

  • Synthesis of Eptifibatide:
    An optimized scalable process for synthesizing Eptifibatide utilized this compound, demonstrating its effectiveness in producing bioactive peptides under cGMP conditions. The research highlighted the compound's role in achieving high purity and yield during synthesis .
  • Human Beta Defensin 3:
    A study focused on enhancing the solid-phase synthesis of human beta defensin 3 employed this compound to facilitate the formation of critical disulfide bonds within the peptide structure. The results indicated successful oxidative folding and stability of the synthesized peptide .

Comparative Analysis of Cysteine Protecting Groups

The following table summarizes key properties and applications of various cysteine protecting groups, including this compound:

Protecting GroupStabilityCleavage ConditionsApplications
Fmoc-D-Cys(Mmt)Acid-labile0.5-1.0% TFASPPS, Disulfide bond formation
Fmoc-D-Cys(Trt)Less stable1% TFAGeneral peptide synthesis
Fmoc-D-Cys(tBu)More stableStronger acidsSensitive peptide synthesis

Q & A

Q. What are the optimal handling and storage conditions for Fmoc-D-Cys(Mmt)-OH to maintain stability?

Answer: this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Prior to use, warming to 37°C with sonication improves solubility in DMSO (100 mg/mL, ~170.73 mM). Solutions should be prepared fresh to avoid degradation, and residues must be stored under nitrogen to prevent oxidation of the Mmt group .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Answer: In SPPS, this compound serves as a protected D-cysteine derivative. The Fmoc group protects the α-amino group during elongation, while the Mmt (4-methoxytrityl) group shields the thiol side chain. The Mmt group is selectively removed under mild acidic conditions (e.g., 1% TFA in DCM:TMS = 97:3 for 30 minutes), enabling subsequent disulfide bond formation without disrupting the Fmoc backbone .

Q. What solvents and concentrations are recommended for preparing stock solutions of this compound?

Answer: DMSO is the preferred solvent, with a recommended concentration of 100 mg/mL (170.73 mM). Sonication at 37°C ensures complete dissolution. For in vivo studies, dilute working solutions should be prepared in biocompatible solvents (e.g., PBS with ≤1% DMSO) to minimize toxicity .

Q. How does the D-configuration of cysteine impact peptide design?

Answer: D-cysteine introduces chirality, altering peptide conformation and resistance to proteolytic degradation. This is critical in designing peptidomimetics or antimicrobial peptides where stereochemistry influences target binding and stability. The Mmt group ensures orthogonal protection during synthesis while retaining the D-configuration .

Q. What analytical methods validate the purity of this compound?

Answer: Reverse-phase HPLC (≥97% purity) and mass spectrometry (MS) are standard. For example, HPLC with a C18 column and UV detection at 214 nm confirms purity, while MS verifies the molecular ion peak (expected m/z ~585.7 for Mmt derivatives) .

Advanced Research Questions

Q. How do Mmt protection strategies compare to Trt or Acm groups in cysteine-based peptide synthesis?

Answer:

  • Mmt : Removed with 1% TFA, ideal for sequential deprotection in multi-disulfide peptides.
  • Trt : Cleaved with TFA (20–50%), but less acid-labile than Mmt.
  • Acm : Stable to TFA; requires Hg(II)/Ag(I) for removal, enabling post-synthesis disulfide bridging.
    Mmt offers intermediate acid sensitivity, balancing orthogonal deprotection and compatibility with Fmoc-SPPS .

Q. What experimental parameters optimize Mmt group cleavage while minimizing side reactions?

Answer:

  • Acid concentration : 1% TFA in DCM:TMS (97:3) for 30 minutes.
  • Temperature : Room temperature (20–25°C) to prevent premature Fmoc cleavage.
  • Scavengers : Add thiols (e.g., triisopropylsilane) to quench trityl cations and prevent alkylation side reactions. Monitor by LC-MS to confirm selective deprotection .

Q. How can researchers address contradictions in reported solubility and stability data for Mmt-protected cysteine derivatives?

Answer: Discrepancies arise from batch-specific impurities or storage conditions. To mitigate:

  • Quality control : Request certificates of analysis (COA) with HPLC/MS data.
  • In-lab validation : Perform stress tests (e.g., 24-hour exposure to 25°C) and compare degradation profiles.
  • Literature cross-check : Compare results with peer-reviewed protocols using Mmt in similar peptide systems .

Q. What strategies prevent racemization during incorporation of this compound into peptide chains?

Answer:

  • Coupling conditions : Use HATU/DIPEA in DMF at 0–4°C to minimize base-induced racemization.
  • Monitoring : Test for D→L isomerization via chiral HPLC or Marfey’s reagent.
  • Resin choice : Employ low-swelling resins (e.g., ChemMatrix) to reduce reaction time and side reactions .

Q. How is this compound used in synthesizing cyclic peptides with multiple disulfide bonds?

Answer:

  • Stepwise deprotection : Remove Mmt with 1% TFA, then oxidize free thiols using I₂ or air oxidation.
  • Orthogonal protection : Pair Mmt with Acm (e.g., Fmoc-Cys(Acm)-OH) for sequential disulfide formation.
  • Validation : Use Ellman’s assay to quantify free thiols and MALDI-TOF to confirm cyclization .

Key Considerations for Experimental Design

  • Stereochemical integrity : Regularly validate D-configuration retention using circular dichroism (CD) or X-ray crystallography.
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to Mmt’s irritant properties .
  • Batch consistency : Source reagents from suppliers with stringent QC (e.g., COA compliance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Cys(Mmt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Cys(Mmt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.